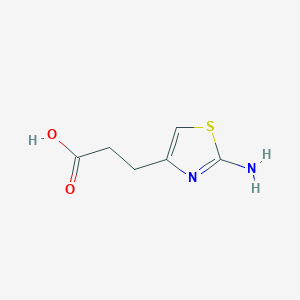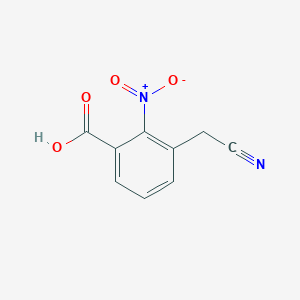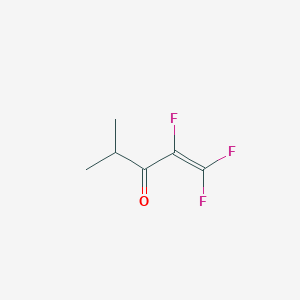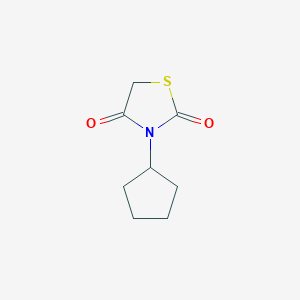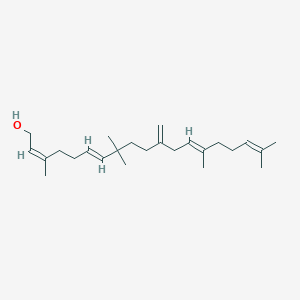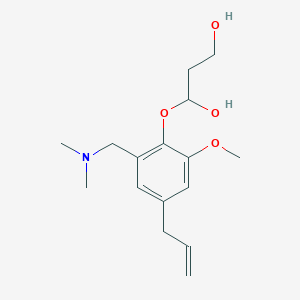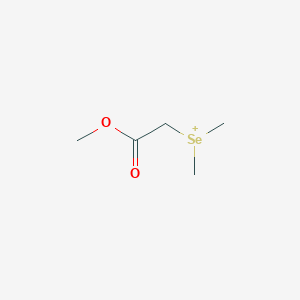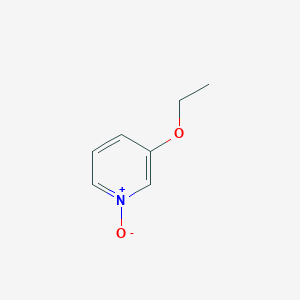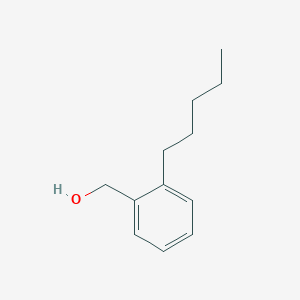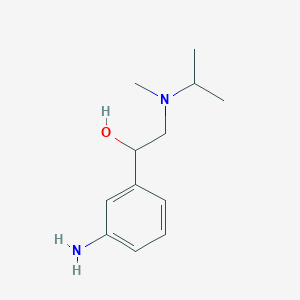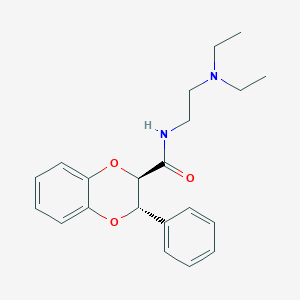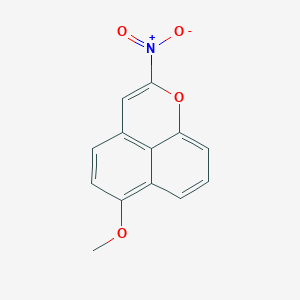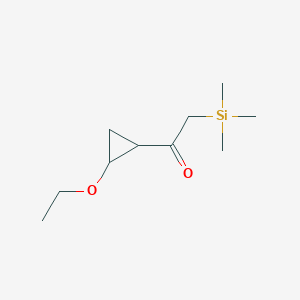
1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone (ECTE) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a cyclopropane derivative that contains both a silicon and an ether group. ECTE is a versatile compound that can be used in a variety of research applications, including drug discovery, chemical biology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone is not well understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has been shown to inhibit the growth of a variety of cancer cell lines, suggesting that it may be a promising candidate for the development of new cancer treatments.
Efectos Bioquímicos Y Fisiológicos
1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has been shown to have anti-inflammatory and analgesic effects. 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone in lab experiments is its versatility. 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone can be used as a building block for the synthesis of a variety of biologically active compounds, making it a useful tool for drug discovery and development. However, one of the limitations of using 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone in lab experiments is its toxicity. 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone is a highly reactive compound that can be hazardous if not handled properly.
Direcciones Futuras
There are a variety of future directions for research involving 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone. One area of research that is of particular interest is the development of new cancer treatments based on the antitumor activity of 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone. In addition, 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone and its potential applications in scientific research.
Métodos De Síntesis
1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Stille coupling reaction. The most commonly used method for synthesizing 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone is the Grignard reaction, which involves the reaction of ethylmagnesium bromide with 2-chlorocyclopropylcarbonyl chloride, followed by the addition of trimethylsilyl chloride.
Aplicaciones Científicas De Investigación
1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has been used in a variety of scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has been shown to have potent antitumor activity, making it a promising candidate for the development of new cancer treatments. In addition, 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has been used as a building block for the synthesis of a variety of biologically active compounds.
Propiedades
Número CAS |
108163-20-8 |
|---|---|
Nombre del producto |
1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone |
Fórmula molecular |
C10H20O2Si |
Peso molecular |
200.35 g/mol |
Nombre IUPAC |
1-(2-ethoxycyclopropyl)-2-trimethylsilylethanone |
InChI |
InChI=1S/C10H20O2Si/c1-5-12-10-6-8(10)9(11)7-13(2,3)4/h8,10H,5-7H2,1-4H3 |
Clave InChI |
GUWCNBNQCVQSCG-UHFFFAOYSA-N |
SMILES |
CCOC1CC1C(=O)C[Si](C)(C)C |
SMILES canónico |
CCOC1CC1C(=O)C[Si](C)(C)C |
Sinónimos |
Ethanone,1-(2-ethoxycyclopropyl)-2-(trimethylsilyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



